
Triiodo(phenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triiodo(phenyl)germane is an organogermanium compound characterized by the presence of three iodine atoms and a phenyl group attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triiodo(phenyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, with the iodine atoms replacing the chlorine atoms on the germanium center.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or distillation to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Triiodo(phenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various organogermanium derivatives.
Aplicaciones Científicas De Investigación
Triiodo(phenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which triiodo(phenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atoms and phenyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electron transfer processes and covalent bonding with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triiodo(phenyl)silane: Similar structure but with silicon instead of germanium.
Triiodo(phenyl)stannane: Contains tin in place of germanium.
Triiodo(phenyl)lead: Lead-based analogue with similar chemical properties.
Uniqueness
Triiodo(phenyl)germane is unique due to the specific properties imparted by the germanium atom. Germanium’s position in the periodic table gives it distinct electronic and steric characteristics compared to silicon, tin, and lead, making this compound particularly valuable in certain applications.
Propiedades
Número CAS |
41856-42-2 |
|---|---|
Fórmula molecular |
C6H5GeI3 |
Peso molecular |
530.45 g/mol |
Nombre IUPAC |
triiodo(phenyl)germane |
InChI |
InChI=1S/C6H5GeI3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
IWXZDHSFDCAJQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](I)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


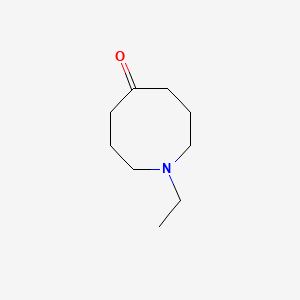
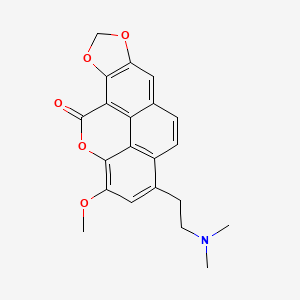
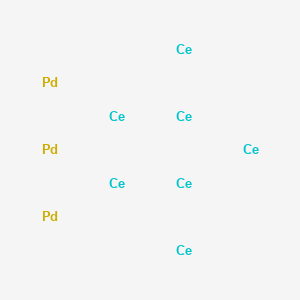
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)


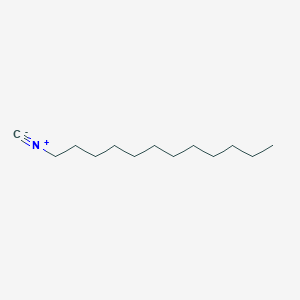
![6-Phenyl-5,6,7,8-tetrahydrophosphinino[4,3-d]pyrimidine-2,4-diamine](/img/structure/B14674632.png)
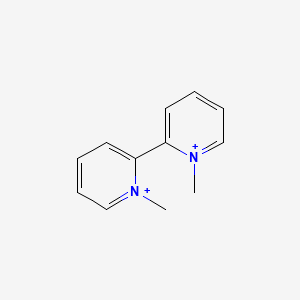
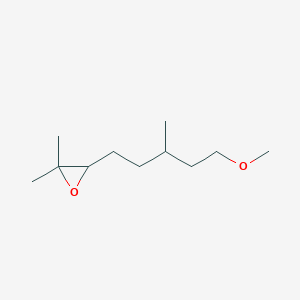
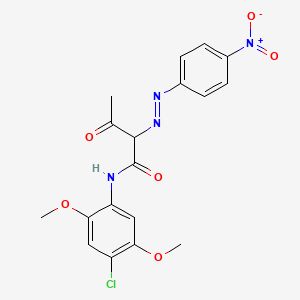
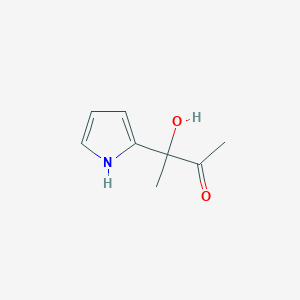
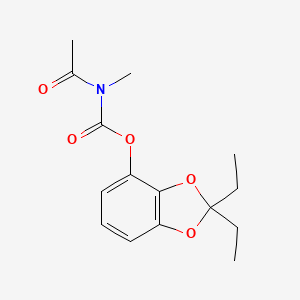
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
